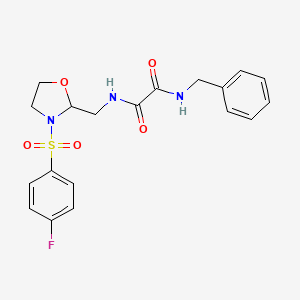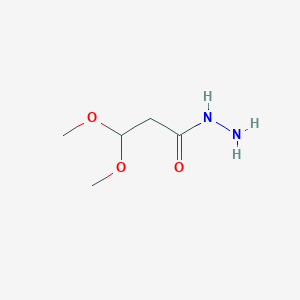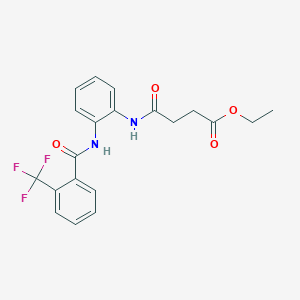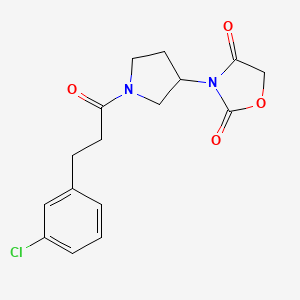![molecular formula C17H18N2O3S2 B2829631 N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351633-45-8](/img/structure/B2829631.png)
N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide, also known as BTESE, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Anti-Inflammatory and Anticancer Applications
Studies on celecoxib derivatives, which share structural motifs with the specified compound, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives, through various synthetic processes, exhibit promising therapeutic potential by not causing tissue damage in vital organs compared to untreated controls, suggesting their potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Purposes
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase, indicating their application in exploring the pathophysiological role of the kynurenine pathway after neuronal injury. The inhibition activity of these compounds suggests their utility in neurological conditions and their potential in therapeutic interventions (S. Röver et al., 1997).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. The photophysical and photochemical properties of these compounds underscore their potential as Type II photosensitizers in cancer treatment, highlighting the versatility of sulfonamide derivatives in medical applications (M. Pişkin et al., 2020).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been analyzed for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes demonstrate the significant role of the N-sulfonamide derivative in interacting with DNA and inducing apoptosis in cancer cells, offering insights into novel cancer therapies (M. González-Álvarez et al., 2013).
Antimicrobial and UV Protection of Textiles
Thiazole azodyes containing sulfonamide moiety have been applied to cotton fabrics, providing UV protection and antimicrobial properties. This application signifies the role of sulfonamide derivatives in enhancing the functionality and safety of textiles, indicating a broad spectrum of applications beyond pharmaceuticals (H. Mohamed et al., 2020).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-2-13-7-9-14(10-8-13)22-11-12-24(20,21)19-17-18-15-5-3-4-6-16(15)23-17/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTUUTYOTKXFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)

![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] hydrochloride](/img/structure/B2829551.png)


![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide](/img/structure/B2829555.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide](/img/structure/B2829559.png)

![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2829566.png)
![(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829569.png)